Cas no 1251551-03-7 (2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide)

2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide
- 2-cyclohexyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
- AKOS024485516
- F3406-7805
- VU0624641-1
- 1251551-03-7
- 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- 2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide
-
- インチ: 1S/C24H33N5O2/c1-17-8-9-21(14-18(17)2)29-16-22(26-27-29)24(31)28-12-10-20(11-13-28)25-23(30)15-19-6-4-3-5-7-19/h8-9,14,16,19-20H,3-7,10-13,15H2,1-2H3,(H,25,30)
- InChIKey: IMHUJPUVAGUMCC-UHFFFAOYSA-N
- SMILES: C(NC1CCN(C(C2=CN(C3=CC=C(C)C(C)=C3)N=N2)=O)CC1)(=O)CC1CCCCC1
計算された属性
- 精确分子量: 423.26342531g/mol
- 同位素质量: 423.26342531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 615
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.1Ų
- XLogP3: 4.4
2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-7805-5mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-15mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-10mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-20μmol |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-2mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-4mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-10μmol |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-20mg |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-2μmol |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-7805-5μmol |
2-cyclohexyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide |
1251551-03-7 | 5μmol |
$63.0 | 2023-09-10 |
2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide 関連文献
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamideに関する追加情報
Introduction to Compound with CAS No. 1251551-03-7 and Product Name: 2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide
The compound with the CAS number 1251551-03-7 and the product name 2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclohexyl group in its molecular framework contributes to its stability and bioavailability, while the intricate triazole and piperidine moieties suggest a high degree of molecular complexity that may be leveraged for targeted biological interactions.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The triazole ring, in particular, has been extensively studied for its ability to modulate various biological pathways. In the context of this compound, the 1H-1,2,3-triazole moiety is integrated into a piperidine backbone, which is known for its role in enhancing binding affinity and selectivity. This structural arrangement not only enhances the compound's pharmacokinetic properties but also opens up possibilities for its use in developing novel therapeutic agents.
The 3,4-dimethylphenyl substituent further enriches the compound's chemical profile by introducing lipophilicity and potential metabolic stability. This feature is particularly relevant in the design of drugs that require prolonged circulation times or resistance to enzymatic degradation. The combination of these structural elements makes this compound a promising candidate for further investigation in drug discovery pipelines.
Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with high accuracy. The acetamide functional group at the terminal position of the molecule suggests potential interactions with biological targets involving amide bonds, which are ubiquitous in proteins and enzymes. This aspect has been explored in several recent studies aiming to develop inhibitors or modulators of key metabolic pathways.
One of the most exciting areas of research involving this compound is its potential application in oncology. The unique scaffold presented by 2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide has been hypothesized to interfere with critical signaling pathways involved in cancer cell proliferation. Preliminary computational studies have suggested that it may bind to specific domains of kinases and other enzymes implicated in tumor growth. While these findings are still under investigation, they provide a strong rationale for conducting further experimental studies.
In addition to oncology, this compound has shown promise in preclinical models related to central nervous system (CNS) disorders. The lipophilic nature of its structure allows it to cross the blood-brain barrier more effectively than many traditional small molecules. This property is particularly valuable for treating neurological conditions where blood-brain barrier penetration is a significant challenge. Recent reports have indicated that derivatives of this class of compounds may exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity.
The synthesis of such complex molecules requires sophisticated methodologies that combine traditional organic synthesis techniques with modern catalytic processes. The introduction of the triazole ring into the piperidine core was achieved through a multi-step sequence involving cycloaddition reactions followed by functional group transformations. These synthetic strategies highlight the ingenuity required to construct molecules with such intricate architectures while maintaining high yields and purity.
As research continues to uncover new biological targets and mechanisms, compounds like 2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide are poised to play a crucial role in next-generation therapeutics. The integration of advanced chemical biology techniques with high-throughput screening platforms will accelerate the discovery process and facilitate the identification of novel drug candidates. This compound exemplifies how careful molecular design can lead to breakthroughs in human health.
The future development of this compound will likely involve collaboration between academic researchers and pharmaceutical companies specializing in small-molecule drug discovery. Such partnerships are essential for translating laboratory findings into viable clinical candidates. As our understanding of disease mechanisms evolves, compounds like this one will continue to serve as valuable tools for exploring new therapeutic strategies.
1251551-03-7 (2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide) Related Products
- 86116-71-4(rac-(1R,4R,5R)-spirobicyclo2.2.1heptane-2,2'-1,3dioxolane-5-ol, endo)
- 1784296-74-7(5-(pyrazin-2-yl)-1,2-oxazol-4-amine)
- 2172633-52-0(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid)
- 83636-46-8(2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester)
- 85-36-9(Acetrizoic acid)
- 2167568-02-5(4-cyclopropoxy-6-fluoropyrimidin-5-amine)
- 2694747-09-4(Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)
- 2229281-27-8(1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol)
- 2229167-36-4(3-amino-2-(1-phenylcyclopropyl)propanoic acid)
- 1023816-29-6(8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)




